molecular formula C23H23N7OS B2879780 1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-10-3

1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2879780
M. Wt: 445.55
InChI Key: ZQVCYCIXXORGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

One application of similar compounds involves their synthesis and evaluation as potential inhibitors of 15-lipoxygenase (15-LO). These compounds, including derivatives like 1-methylpiperazine and 1-ethylpiperazine, have shown promising activity in inhibiting 15-LO, a critical enzyme in the biosynthesis of leukotrienes and lipoxins, which are involved in inflammatory and allergic processes. The inhibition of 15-LO by these compounds suggests potential therapeutic applications in treating inflammation and asthma. (Asghari et al., 2016)

Heterocyclic Synthesis for Biological Exploration

The compound and its derivatives are also explored as critical intermediates in the synthesis of heterocyclic compounds. These heterocyclic structures, such as thiophene, oxazole, triazole, pyrimidine, and others, are of significant interest due to their wide range of biological and medicinal activities. The review on the utility of 1-(4-substituted-aminophenyl) ethanones highlights the compound's role in developing new synthetic routes toward these systems, which could lead to new drugs and treatments. (Salem et al., 2021)

Antimicrobial and Anticancer Activity

Research on similar compounds has led to the synthesis of new heterocyclic compounds with potential antimicrobial and anticancer activities. For instance, the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones demonstrated moderate effects against certain bacterial and fungal species, indicating the potential for developing new antimicrobial agents. Furthermore, some derivatives exhibited promising anticancer activities, suggesting their use in cancer therapy. (Gomha et al., 2018)

Antitumor Agents

Another significant application is in the development of antitumor agents. Compounds synthesized from similar chemical structures have been evaluated for their antitumor activity, showing excellent in vitro antitumor activity against specific cell lines. This suggests the compound's potential use in developing new therapeutic agents for treating cancer. (Farag & Fahim, 2019)

properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c1-17-7-9-19(10-8-17)30-22-21(26-27-30)23(25-16-24-22)32-15-20(31)29-13-11-28(12-14-29)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVCYCIXXORGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

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